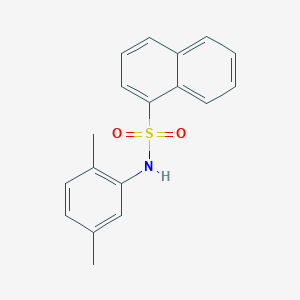![molecular formula C27H29NO5S B281257 Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as MTBSTFA, is a chemical compound widely used in scientific research. It is a derivatizing agent that is commonly used for the analysis of polar compounds in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). MTBSTFA is a colorless liquid with a molecular weight of 431.58 g/mol.
Mécanisme D'action
Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate reacts with the functional groups of polar compounds, such as hydroxyl, carboxyl, and amino groups, to form volatile derivatives. The reaction takes place through the elimination of water and the formation of an ester or amide linkage. The resulting derivatives are more volatile and stable, making them suitable for analysis by GC-MS and LC-MS.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not intended for drug usage and dosage, and therefore, there is no information available on its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate for the derivatization of polar compounds are its high reactivity, high yield, and compatibility with GC-MS and LC-MS. It also produces derivatives that are more stable and volatile, making them easier to analyze. The limitations of using Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate are that it is a toxic and flammable compound that requires special handling and storage. It also reacts with water and air, making it unstable and less effective over time.
Orientations Futures
There are several future directions for the research on Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One area of research is the development of new derivatizing agents that are less toxic and more stable. Another area of research is the optimization of the derivatization conditions to improve the sensitivity and selectivity of the analysis. Additionally, the application of Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in the analysis of other polar compounds, such as nucleic acids and peptides, is an area of active research. Finally, the development of new analytical techniques that do not require derivatization is also an area of interest.
Méthodes De Synthèse
Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized by reacting methyl 3-oxo-2-phenylbutyrate with mesitylenesulfonyl chloride and then with 2-tert-butyl-1,3-dimethylimidazolium tetrafluoroborate. The final product is obtained by esterification with 3-hydroxy-2-naphthoic acid.
Applications De Recherche Scientifique
Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is widely used in scientific research for the derivatization of polar compounds. It is used for the analysis of amino acids, fatty acids, carbohydrates, and other polar compounds in GC-MS and LC-MS. Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate reacts with the functional groups of these polar compounds, making them volatile and amenable to analysis by GC-MS and LC-MS.
Propriétés
Formule moléculaire |
C27H29NO5S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
methyl 2-tert-butyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-15-12-16(2)24(17(3)13-15)34(30,31)28-21-14-20-22(26(29)32-7)25(27(4,5)6)33-23(20)19-11-9-8-10-18(19)21/h8-14,28H,1-7H3 |
Clé InChI |
GSXKCYYFCOQMJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)




![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
